molecular formula C17H16N4O2S B12027725 4-((3,4-Dimethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-pyrazole-3-thiol CAS No. 765286-89-3

4-((3,4-Dimethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-pyrazole-3-thiol

Katalognummer: B12027725
CAS-Nummer: 765286-89-3
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: WGAGEDPBWTYWGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((3,4-Dimethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-pyrazole-3-thiol is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a thiol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dimethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-pyrazole-3-thiol typically involves a multi-step process One common method includes the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then reacted with 2-pyridinecarboxaldehyde in the presence of a base to form the desired pyrazole derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-((3,4-Dimethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-pyrazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the imine group results in the formation of an amine.

Wissenschaftliche Forschungsanwendungen

4-((3,4-Dimethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-pyrazole-3-thiol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-((3,4-Dimethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-pyrazole-3-thiol involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **4-((3,4-Dimethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-pyrazole-3-thiol
  • **4-((3,4-Dimethoxybenzylidene)amino)-5-(pyridin-3-yl)-4H-pyrazole-3-thiol
  • **4-((3,4-Dimethoxybenzylidene)amino)-5-(pyridin-4-yl)-4H-pyrazole-3-thiol

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable molecule for further research and development.

Eigenschaften

CAS-Nummer

765286-89-3

Molekularformel

C17H16N4O2S

Molekulargewicht

340.4 g/mol

IUPAC-Name

4-[(3,4-dimethoxyphenyl)methylideneamino]-3-pyridin-2-yl-1,4-dihydropyrazole-5-thione

InChI

InChI=1S/C17H16N4O2S/c1-22-13-7-6-11(9-14(13)23-2)10-19-16-15(20-21-17(16)24)12-5-3-4-8-18-12/h3-10,16H,1-2H3,(H,21,24)

InChI-Schlüssel

WGAGEDPBWTYWGU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C=NC2C(=NNC2=S)C3=CC=CC=N3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.